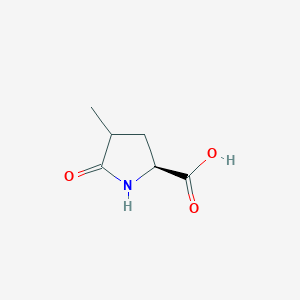![molecular formula C6H8N4O5S2 B3355963 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid CAS No. 64309-69-9](/img/structure/B3355963.png)
5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid
描述
5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a thiadiazole ring, sulfonic acid group, and an acetylated amino group, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Sulfonic Acid Group: Sulfonation of the thiadiazole ring is achieved using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a solvent such as dichloromethane.
Acetylation and Amino Group Addition:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonic acid group to a sulfonamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted thiadiazole compounds, each with potentially unique properties and applications.
科学研究应用
Chemistry
In chemistry, 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiadiazole ring is known to enhance biological activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The sulfonic acid group can improve the solubility and bioavailability of drug molecules, while the thiadiazole ring can interact with various biological targets.
Industry
Industrially, this compound can be used in the development of dyes, agrochemicals, and materials with specific properties. Its unique structure allows for the design of compounds with tailored functionalities.
作用机制
The mechanism of action of 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid involves its interaction with biological molecules through hydrogen bonding, electrostatic interactions, and covalent bonding. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can interact with nucleic acids and other cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole: Lacks the sulfonic acid group, resulting in different solubility and reactivity.
1,3,4-Thiadiazole-2-sulfonic acid: Lacks the acetylated amino group, affecting its biological activity and chemical properties.
5-Amino-1,3,4-thiadiazole-2-sulfonic acid:
Uniqueness
The uniqueness of 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonic acid and acetylated amino groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
5-[acetyl-(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O5S2/c1-3(11)10(2-4(7)12)5-8-9-6(16-5)17(13,14)15/h2H2,1H3,(H2,7,12)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEXSVPHIXZTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)N)C1=NN=C(S1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80802600 | |
| Record name | 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80802600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64309-69-9 | |
| Record name | 5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80802600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


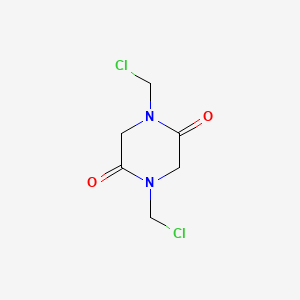
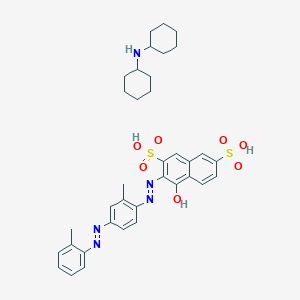
![6-Chloro-8-methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B3355896.png)
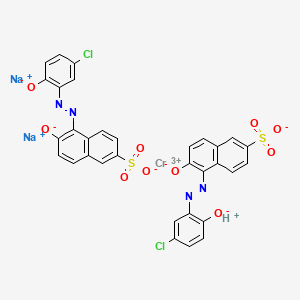
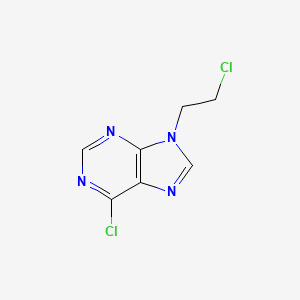
![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3355915.png)
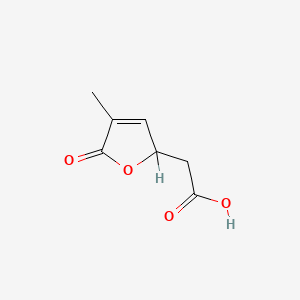
![2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B3355931.png)
![2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol](/img/structure/B3355938.png)
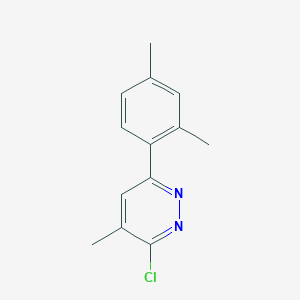
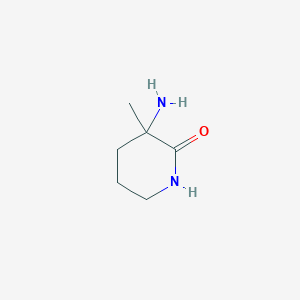

![2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole](/img/structure/B3355962.png)
